Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNWMFABEYFLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of 2-Bromo-6-fluorotoluene with Ethyl Oxalyl Chloride
The most commonly reported synthetic route involves the acylation of 2-bromo-6-fluorotoluene with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction proceeds under strictly anhydrous conditions to avoid hydrolysis of the ester group.
-
$$
\text{2-bromo-6-fluorotoluene} + \text{ethyl oxalyl chloride} \xrightarrow[\text{anhydrous}]{\text{Et}_3\text{N}} \text{Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate}
$$ -
- Anhydrous environment to prevent ester hydrolysis
- Use of triethylamine as a base to neutralize HCl formed
- Controlled temperature to optimize yield
-
- Straightforward reaction with good selectivity
- Suitable for scale-up with proper moisture control
Preparation of Key Intermediate: 2-Bromo-6-fluorobenzaldehyde
The synthesis of this compound often requires 2-bromo-6-fluorobenzaldehyde as a precursor or intermediate.
-
- Starting from 2-bromo-6-fluorotoluene, bromination and oxidation steps are performed.
- Bromination is achieved by reacting 2-bromo-6-fluorotoluene with hydrobromic acid and hydrogen peroxide under light irradiation.
- This produces 2-bromo-6-fluorobenzyl bromide, which is then oxidized using dimethyl sulfoxide and an inorganic compound at ~95°C.
- The product is purified by silica gel chromatography to yield 2-bromo-6-fluorobenzaldehyde with purity ≥99% and near-quantitative conversion.
| Step | Reagents & Conditions | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| 1 | 2-bromo-6-fluorotoluene + HBr + H2O2 (light) | Room temp | 6–24 hours | 100% conversion |
| 2 | Dimethyl sulfoxide + inorganic compound | 95°C | 3–8 hours | ≥99% purity |
Alternative Synthetic Approaches and Reaction Conditions
Halogenation and Functional Group Transformations
- Bromination and fluorination of phenyl acetate derivatives can be performed to install the halogen substituents on the aromatic ring before ester formation.
- Substitution reactions on the aromatic ring allow for the introduction of bromine and fluorine atoms selectively, often using nucleophiles in the presence of bases like potassium carbonate.
Use of Organotin Intermediates
- Literature reports the use of organotin compounds such as tributylstannyl derivatives for functional group transformations in related syntheses.
- For example, the preparation of stannylated intermediates followed by substitution and oxidation steps can be employed to access complex halogenated phenyl esters.
Reaction Analysis and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous ether or dichloromethane | Prevents hydrolysis |
| Base | Triethylamine or potassium carbonate | Neutralizes acids formed |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1–24 hours depending on step | Longer times for oxidation steps |
| Purification | Column chromatography or recrystallization | Ensures high purity |
-
- Moisture control is critical to prevent ester hydrolysis and side reactions.
- Reaction temperature and reagent stoichiometry must be optimized for maximum conversion.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acylation of 2-bromo-6-fluorotoluene | 2-bromo-6-fluorotoluene, ethyl oxalyl chloride | Triethylamine, anhydrous solvent | Anhydrous, room temp | High selectivity, scalable | Requires strict moisture control |
| Oxidation to 2-bromo-6-fluorobenzaldehyde | 2-bromo-6-fluorotoluene | HBr, H2O2, DMSO, inorganic compound | Light irradiation, 95°C | High purity intermediate | Multi-step, requires chromatographic purification |
| Organotin intermediate route | Tributylstannyl derivatives | MsCl, Et3N, Et2O | Room temp to 55°C | Enables complex substitutions | Uses toxic organotin reagents |
Research Findings and Practical Notes
- Research confirms that the combination of bromine and fluorine substituents on the phenyl ring enhances the reactivity and selectivity of the compound in subsequent chemical transformations and biological interactions.
- The ester group is sensitive to hydrolysis; hence, anhydrous conditions and careful reagent handling are essential for high yields.
- Industrial methods increasingly use continuous flow and automation to optimize production efficiency and environmental impact.
- Modifications of the compound via substitution or reduction reactions can be performed post-synthesis to generate derivatives with enhanced biological activity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydroxyacetate.
Oxidation: Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate has been investigated as a lead compound for various therapeutic targets. The incorporation of halogens such as bromine and fluorine is known to enhance the biological activity and pharmacokinetic properties of compounds.
Case Studies
- Anticancer Activity : Research has shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have reported that modifications to the compound can lead to increased potency against various cancer cell lines.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it can effectively inhibit the growth of certain bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.
Chemical Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.
Synthesis Pathways
- C-C Bond Formation : The compound can participate in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. This is particularly useful in synthesizing larger aromatic systems.
- Functional Group Transformations : The presence of the oxoacetate functional group allows for further derivatization, enabling chemists to introduce different functional groups that can modulate the compound's properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate can be contextualized by comparing it to analogous compounds, as detailed below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity: The position and nature of halogens significantly influence biological activity. For instance, Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate exhibits potent anticancer activity (IC₅₀: 0.090–0.650 μM) due to the synergistic effects of Br and F at the 5- and 2-positions, respectively . In contrast, the 2-Br,6-F configuration in the target compound may favor different interactions, though its activity remains uncharacterized.
Heterocyclic vs. Phenyl Systems: Compounds with indole rings (e.g., methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit distinct electronic properties due to nitrogen incorporation, which may alter binding affinities compared to purely phenyl-based analogs .
Synthetic Efficiency: Yields vary widely depending on substituents. For example, Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate is synthesized in 78.6% yield using triethylamine (TEA) , whereas indole derivatives require harsher conditions (e.g., AlCl₃) and show lower yields (48%) .
Table 2: Physicochemical Properties
| Property | This compound | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Ethyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 275.08 | 196.17 | 212.18 |
| Purity | 95% | Not reported | Not reported |
| Physical State | Liquid | Likely liquid | Likely solid |
| Key Functional Groups | Br, F, ester | F, ester | F, OH, ester |
Biological Activity
Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The presence of a bromo group and a fluorine atom on the phenyl ring enhances its lipophilicity and potential interactions with biological targets.
The precise mechanism of action of this compound remains largely unexplored. However, compounds with similar structures have been shown to exhibit enzyme inhibition, particularly against various kinases and other targets involved in cancer progression.
Potential Targets
- Kinases : Many studies suggest that halogenated phenyl compounds can inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
- Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, general considerations for similar compounds include:
- Absorption : Likely influenced by the lipophilicity due to halogen substituents.
- Distribution : Potential for high tissue distribution owing to its chemical structure.
- Metabolism : Expected to undergo biotransformation primarily in the liver.
- Excretion : Predominantly renal excretion anticipated based on molecular weight and polarity.
Anticancer Activity
A series of studies have evaluated the anticancer potential of related compounds. For instance, a study involving structurally similar compounds demonstrated significant inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) using MTT assays. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Ethyl 2-(bromo) | HeLa | 12 | High |
| Ethyl 2-(fluoro) | MCF-7 | 15 | Moderate |
| Ethyl 2-(chloro) | HepG2 | >50 | Low |
Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes involved in metabolic processes:
- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures showed considerable inhibitory activity against EGFR-TK, which is significant for targeting certain cancers .
Case Studies
- In vitro Studies : A study on ethyl derivatives indicated that modifications at the phenyl ring significantly affected their anticancer activity. The introduction of electron-withdrawing groups enhanced potency against specific cancer types while maintaining low toxicity to normal cells .
- In vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds. Results indicated that certain derivatives could reduce tumor size significantly without adverse side effects .
- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins, suggesting that the bromo and fluoro substituents play critical roles in enhancing binding stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate, and how can reaction conditions be optimized for yield?
- Answer : A standard method involves reacting substituted aniline derivatives (e.g., 2-bromo-6-fluoroaniline) with ethyl oxalyl monochloride in dichloromethane (DCM) or THF at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts. Yield optimization requires precise stoichiometric control (1:1 molar ratio of amine to oxalyl chloride) and extended reaction times (6–24 hours). Post-synthesis purification via aqueous washes (e.g., K₂CO₃) and solvent evaporation is critical to isolate the product .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. For crystalline derivatives, X-ray diffraction (XRD) reveals molecular packing and bond geometries. For example, α-ketoester derivatives form self-assembled dimers via O···π-hole tetrel bonding, as validated by Hirshfeld surface analysis . Infrared (IR) spectroscopy can also confirm carbonyl (C=O) and ester (C-O) functional groups .
Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Use fume hoods for handling, wear nitrile gloves, and avoid skin/eye contact. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Disposal should follow hazardous waste regulations due to potential halogenated byproducts .
Advanced Research Questions
Q. How can computational methods (DFT, MEP) be applied to analyze non-covalent interactions in derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) surfaces identify electron-deficient regions (e.g., carbonyl groups) that participate in non-covalent interactions. For triazole-α-ketoester hybrids, DFT analysis of dimeric structures revealed O···π-hole tetrel bonding with binding energies of ~5–8 kcal/mol, validated by Atoms-in-Molecules (AIM) theory .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?
- Answer : Solvent polarity and dielectric constants significantly influence reactivity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in halogenated derivatives, while non-polar solvents (e.g., hexane) may stabilize intermediates. Systematic studies using kinetic profiling (e.g., time-resolved NMR) and solvatochromic parameters can reconcile discrepancies in reaction outcomes .
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of Ethyl 2-(aryl)-2-oxoacetate derivatives in nucleophilic reactions?
- Answer : Electron-withdrawing groups (e.g., –Br, –F) activate the α-ketoester toward nucleophilic attack by increasing electrophilicity at the carbonyl carbon. For instance, 4-chloro-3-fluorophenyl derivatives exhibit higher reactivity in amidation reactions compared to methoxy-substituted analogs due to enhanced electrophilicity .
Q. What are the mechanistic insights into the formation of dimeric structures in α-ketoester derivatives under varying crystallization conditions?
- Answer : Slow evaporation from ethyl acetate/hexane mixtures promotes dimerization via O···π interactions between the ketoester’s carbonyl oxygen and aromatic π-systems. Temperature-controlled crystallization (e.g., –4°C vs. 25°C) modulates dimer stability, as shown by XRD and differential scanning calorimetry (DSC) .
Methodological Notes
- Data Contradiction Analysis : Conflicting reports on reaction yields or purity often stem from variations in solvent quality, trace moisture, or impurities in starting materials. Replicate experiments under anhydrous conditions (e.g., molecular sieves) and use standardized purity assays (e.g., HPLC) to mitigate discrepancies .
- Advanced Characterization : Pair XRD with thermogravimetric analysis (TGA) to assess thermal stability and polymorphism in crystalline products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
